![molecular formula C16H12FN3 B3118561 1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole CAS No. 240115-82-6](/img/structure/B3118561.png)
1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole
Vue d'ensemble
Description
Compounds like “1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole” belong to a class of organic compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring . They often have interesting biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be predicted using computational chemistry methods . These properties include its molecular weight, boiling point, melting point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Intermolecular Interactions and Structural Analysis
Research has focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including fluorophenyl variants. These studies provide insights into the intermolecular interactions such as C–H⋯O, C–H⋯π, and lp⋯π interactions, which are crucial for understanding the compound's behavior in different environments. The detailed analysis using techniques like X-ray diffraction and quantum mechanical calculations has shed light on the structural aspects and potential applications of these compounds in designing materials with specific properties (Shukla et al., 2014).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of new fluorophenyl-containing derivatives of 1,2,4-triazole have been explored. These compounds have shown promising results against various pathogens, indicating their potential in developing new antimicrobial and antifungal agents. The structure-activity relationship studies have highlighted the importance of fluorophenyl groups in enhancing the activity of these compounds (Бігдан, 2021).
Synthesis and Characterization of Derivatives
The synthesis and characterization of certain 1,2,4-triazole derivatives have been achieved, enhancing their pharmacological properties by introducing various substituents. These derivatives have been evaluated for their antimicrobial properties, providing a basis for further research into their application in treating infections (Desabattina et al., 2014).
Physical-Chemical Properties and Derivative Synthesis
Studies on the physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives have contributed to understanding the influence of fluorophenyl radicals on the compound's behavior. This research has opened new avenues for synthesizing derivatives with enhanced properties and potential applications in various fields (Bihdan & Parchenko, 2017).
Mécanisme D'action
Safety and Hazards
Like all chemicals, “1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole” should be handled with care. The specific safety and hazard information would depend on its physical and chemical properties . It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Orientations Futures
The study of triazole derivatives is a hot topic in medicinal chemistry due to their diverse biological activities . Future research on “1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole” could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3/c17-14-8-4-5-9-15(14)20-16(18-12-19-20)11-10-13-6-2-1-3-7-13/h1-12H/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYGPKIGFAOMTJ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC=NN2C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC=NN2C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B3118485.png)
![7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine](/img/structure/B3118500.png)
![2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone](/img/structure/B3118503.png)
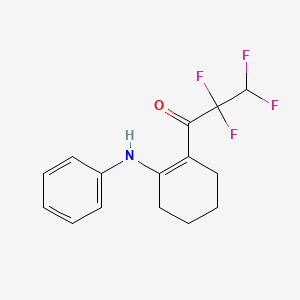
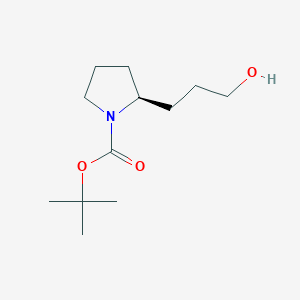
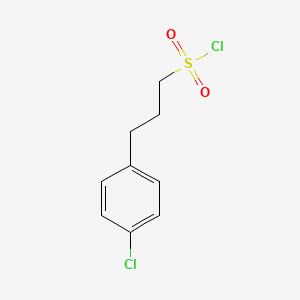

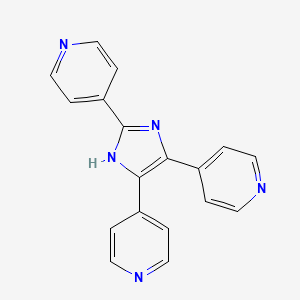



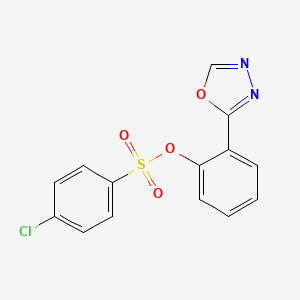
![7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one](/img/structure/B3118564.png)

